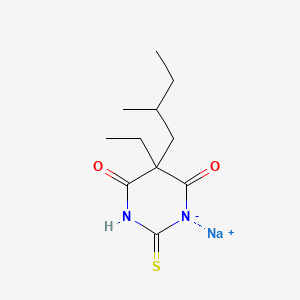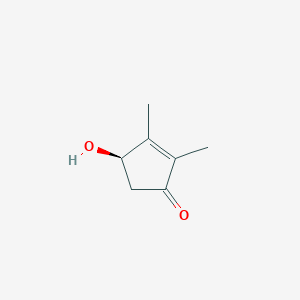![molecular formula C10H12N4O2 B14456637 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile CAS No. 70791-54-7](/img/structure/B14456637.png)
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile is a chemical compound with the molecular formula C10H14N4O2 It is characterized by the presence of a piperidine ring, a nitrile group, and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves the reaction of piperidine with cyanoacetic acid derivatives. . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group typically yields amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
Applications De Recherche Scientifique
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile and oxo groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-(piperidin-1-yl)propanenitrile: Shares a similar structure but lacks the cyanomethoxyimino group.
Cyanoacetic acid piperidide: Another related compound with similar functional groups.
Uniqueness
2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile is unique due to the presence of the cyanomethoxyimino group, which imparts distinct chemical and biological properties. This group can participate in unique reactions and interactions, making the compound valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
70791-54-7 |
|---|---|
Formule moléculaire |
C10H12N4O2 |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
N-(cyanomethoxy)-2-oxo-2-piperidin-1-ylethanimidoyl cyanide |
InChI |
InChI=1S/C10H12N4O2/c11-4-7-16-13-9(8-12)10(15)14-5-2-1-3-6-14/h1-3,5-7H2 |
Clé InChI |
ZDZGNKPXVHVLAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C(=NOCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


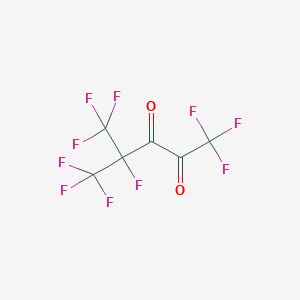
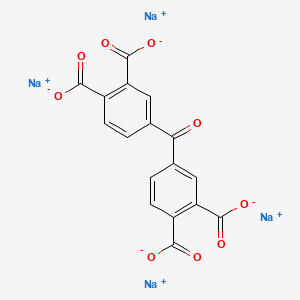


![ethyl 5-[(5-ethoxycarbonyl-4-ethyl-3-methyl-1H-pyrrol-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate](/img/structure/B14456591.png)
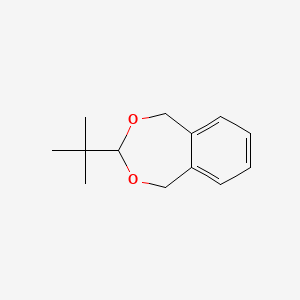

![7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14456598.png)
![4-Ethoxy-3-azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14456604.png)

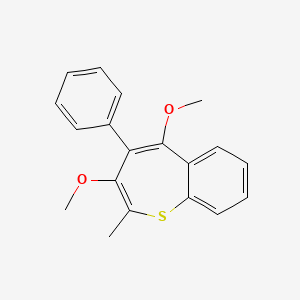
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
